Fmoc-PEG8-NHS ester

Catalog No.
S528298
CAS No.
1334170-03-4
M.F
C38H52N2O14
M. Wt
760.83
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-PEG8-NHS ester

CAS Number

1334170-03-4

Product Name

Fmoc-PEG8-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C38H52N2O14

Molecular Weight

760.83

InChI

InChI=1S/C38H52N2O14/c41-35-9-10-36(42)40(35)54-37(43)11-13-45-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-46-14-12-39-38(44)53-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,39,44)

InChI Key

AMSAHSNOOQLQOU-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Solubility

Soluble in DMSO

Synonyms

Fmoc-PEG8-NHS ester

Description

The exact mass of the compound Fmoc-PEG8-NHS ester is 760.3419 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties

Fmoc-PEG8-NHS ester consists of three key components:

  • Fmoc protecting group (Fluorenylmethoxycarbonyl): This group shields a primary amine at one end of the molecule. Under basic conditions, the Fmoc group can be selectively cleaved to reveal a free amine for further conjugation steps [].
  • PEG spacer (Polyethylene glycol): This central segment is a hydrophilic chain of eight ethylene glycol units. PEG spacers enhance the water solubility of the molecule and the final conjugate [, ].
  • NHS ester (N-Hydroxysuccinimide ester): This group reacts readily with primary amines (-NH2) present on various biomolecules like proteins, peptides, and amine-modified oligonucleotides [, ].

Applications in Bioconjugation

Fmoc-PEG8-NHS ester serves as a versatile tool for bioconjugation reactions, where it covalently links various biomolecules together. Here are some specific applications:

  • Protein modification: Fmoc-PEG8-NHS ester can be used to attach PEG chains to proteins. PEGylation improves the protein's solubility, stability, and reduces immunogenicity, making it more suitable for therapeutic applications [, ].
  • Drug delivery systems: Fmoc-PEG8-NHS ester can be used to create targeted drug delivery systems by conjugating drugs to specific biomolecules like antibodies. The PEG spacer helps improve the drug's circulation time in the body [].
  • PROTAC linker: The Fmoc group can be removed to reveal a free amine, which can then be used for further conjugation steps in the development of PROTACs (Proteolysis-Targeting Chimeras) []. PROTACs are a novel class of drugs that hijack the body's natural protein degradation machinery to eliminate disease-causing proteins.

Fmoc-PEG8-NHS ester is a chemical compound that serves as a versatile linker in bioconjugation applications. It consists of a polyethylene glycol (PEG) chain with eight ethylene glycol units, an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, and a N-hydroxysuccinimide (NHS) ester functional group. The NHS ester allows for efficient conjugation with primary amines, while the Fmoc group can be removed under basic conditions to yield a free amine for further reactions. This compound is particularly valued for its hydrophilicity, enhancing solubility in aqueous environments, which is crucial for biological applications .

The molecular formula of Fmoc-PEG8-NHS ester is C38H52N2O14, with a molecular weight of approximately 760.8 g/mol. It is commonly used in the synthesis of antibody-drug conjugates and other bioconjugates due to its ability to form stable amide bonds with various biomolecules .

  • Deprotection Reaction: The Fmoc group can be removed using a base such as piperidine, which converts the Fmoc-protected amine into a free amine, allowing for subsequent coupling reactions.
  • Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds. This reaction is facilitated by the NHS group, which activates the carboxylic acid for nucleophilic attack by the amine .
  • Hydrolysis: In aqueous environments, the NHS ester can hydrolyze to release the corresponding carboxylic acid and regenerate N-hydroxysuccinimide, although this reaction is generally slower compared to direct amine coupling.

Fmoc-PEG8-NHS ester has demonstrated significant biological activity primarily through its role in bioconjugation. By linking therapeutic agents (such as drugs or proteins) to antibodies or other biomolecules, it enhances the efficacy and specificity of these agents in targeted therapies. Its hydrophilicity improves the solubility and stability of conjugates in physiological conditions, which is essential for their biological function .

Additionally, compounds linked via Fmoc-PEG8-NHS ester often exhibit improved pharmacokinetics due to reduced immunogenicity and enhanced circulation time in biological systems.

The synthesis of Fmoc-PEG8-NHS ester typically involves several steps:

  • Synthesis of PEG Backbone: The starting material is a PEG derivative that can be synthesized through polymerization methods.
  • Fmoc Protection: The primary amine on the PEG chain is protected using Fmoc chloride in the presence of a base such as triethylamine.
  • Formation of NHS Ester: The terminal carboxylic acid group on the PEG is converted into an NHS ester by reacting it with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

This multi-step process ensures that both protective and reactive groups are introduced effectively, making the compound suitable for various applications.

Fmoc-PEG8-NHS ester finds numerous applications across different fields:

  • Antibody-Drug Conjugates: It serves as a linker in the development of targeted therapies by connecting cytotoxic drugs to antibodies.
  • Protein Modification: The compound can be used to modify proteins or peptides for research purposes or therapeutic applications.
  • Biomaterials: Its hydrophilic properties make it suitable for creating hydrogels or other biomaterials used in tissue engineering and regenerative medicine .

Interaction studies involving Fmoc-PEG8-NHS ester typically focus on its conjugation efficiency with various biomolecules. These studies assess:

  • Kinetics of Amine Coupling: Evaluating how quickly and efficiently primary amines react with the NHS ester.
  • Stability of Conjugates: Investigating how stable the formed conjugates are under different physiological conditions.

Such studies are crucial for optimizing its use in drug delivery systems and ensuring that conjugated compounds maintain their biological activity over time .

Fmoc-PEG8-NHS ester shares similarities with other PEG-based linkers but has unique features that distinguish it:

Compound NameStructure FeaturesUnique Aspects
Fmoc-PEG4-NHS esterShorter PEG chain (4 units)Faster reaction kinetics due to shorter length
DBCO-PEG8-NHS esterContains dibenzocyclooctyne instead of FmocUseful for bioorthogonal reactions
Maleimide-PEG8-NHSMaleimide functional groupSelective reactivity with thiols
Biotin-PEG8-NHSBiotin functional groupStrong affinity for streptavidin

The unique combination of an Fmoc protecting group and an NHS ester in Fmoc-PEG8-NHS ester makes it particularly versatile for applications requiring both protection and reactivity, setting it apart from other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.8

Exact Mass

760.3419

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Chen Y, Xia R, Huang Y, Zhao W, Li J, Zhang X, Wang P, Venkataramanan R, Fan J, Xie W, Ma X, Lu B, Li S. An immunostimulatory dual-functional nanocarrier that improves cancer immunochemotherapy. Nat Commun. 2016 Nov 7;7:13443. doi: 10.1038/ncomms13443. PubMed PMID: 27819653; PubMed Central PMCID: PMC5103075.
2: Zhao M, Huang Y, Chen Y, Xu J, Li S, Guo X. PEG-Fmoc-Ibuprofen Conjugate as a Dual Functional Nanomicellar Carrier for Paclitaxel. Bioconjug Chem. 2016 Sep 21;27(9):2198-205. doi: 10.1021/acs.bioconjchem.6b00415. Epub 2016 Aug 25. PubMed PMID: 27532881.
3: Zhang P, Li J, Ghazwani M, Zhao W, Huang Y, Zhang X, Venkataramanan R, Li S. Effective co-delivery of doxorubicin and dasatinib using a PEG-Fmoc nanocarrier for combination cancer chemotherapy. Biomaterials. 2015 Oct;67:104-14. doi: 10.1016/j.biomaterials.2015.07.027. Epub 2015 Jul 15. PubMed PMID: 26210177; PubMed Central PMCID: PMC4550547.
4: Zhang Y, Huang Y, Zhao W, Lu J, Zhang P, Zhang X, Li J, Gao X, Venkataramanan R, Li S. Fmoc-conjugated PEG-vitamin E2 micelles for tumor-targeted delivery of paclitaxel: enhanced drug-carrier interaction and loading capacity. AAPS J. 2014 Nov;16(6):1282-91. doi: 10.1208/s12248-014-9651-2. Epub 2014 Sep 6. PubMed PMID: 25193267; PubMed Central PMCID: PMC4389742.
5: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.

Explore Compound Types